5-((4-Isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H31N5O2S and its molecular weight is 477.63. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research into 1,2,4-triazole derivatives and their analogs has shown promising antimicrobial properties. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, finding some compounds with good or moderate activities against test microorganisms. This suggests the potential utility of these compounds, including analogs like the one you're interested in, for antimicrobial applications (Bektaş et al., 2007).
Anticancer Properties
Karayel's study (2021) on benzimidazole derivatives bearing 1,2,4-triazole explored the anti-cancer properties through density functional theory and molecular docking. The findings highlight the potential of these compounds as EGFR inhibitors, suggesting a pathway for the development of cancer therapies (Karayel, 2021).
Anti-inflammatory and Analgesic Activities
Tozkoparan et al. (2004) synthesized a series of 6-(α-amino-4-chlorobenzyl)-thiazolo[3,2-b]-1, 2, 4-triazol-5-ols, demonstrating significant analgesic and anti-inflammatory activity without causing gastric lesions. This suggests that derivatives of 1,2,4-triazole, possibly including the compound , could be beneficial in developing new anti-inflammatory and analgesic drugs (Tozkoparan et al., 2004).
Antidiabetic Applications
Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for Dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in anti-diabetic drug action. Their findings indicate that such compounds, including analogs of the one you're interested in, could serve as effective anti-diabetic drugs (Bindu et al., 2019).
Serotonin Receptor Ligands
Salerno et al. (2004) focused on synthesizing 4-amino-3-[[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]thio]-5-(substituted phenyl)[1,2,4]triazoles to explore their affinity for the 5HT1A serotonin receptor. Their research indicates potential applications in neurological or psychiatric conditions by modulating serotonin receptors (Salerno et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit acetylcholinesterase (ache), an important enzyme in acetylcholine hydrolysis .
Mode of Action
Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
Biochemical Pathways
Similar compounds have been found to affect the cholinergic transmission, which is associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been found to exhibit hepatic metabolism and renal excretion .
Result of Action
Similar compounds have been found to increase acetylcholine levels, which could potentially improve cognitive functions .
properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-17(2)19-5-7-20(8-6-19)23(24-25(32)31-26(34-24)27-18(3)28-31)30-15-13-29(14-16-30)21-9-11-22(33-4)12-10-21/h5-12,17,23,32H,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCRDLXJVGWORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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